molecular formula C11H11FINO B8175035 N-Cyclobutyl-3-fluoro-2-iodobenzamide

N-Cyclobutyl-3-fluoro-2-iodobenzamide

Cat. No.: B8175035
M. Wt: 319.11 g/mol
InChI Key: HFGXHCUWBVZHDS-UHFFFAOYSA-N
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Description

N-Cyclobutyl-3-fluoro-2-iodobenzamide is a benzamide derivative featuring a cyclobutyl group attached to the nitrogen atom, with fluorine and iodine substituents at positions 3 and 2 of the benzamide ring, respectively.

Properties

IUPAC Name

N-cyclobutyl-3-fluoro-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FINO/c12-9-6-2-5-8(10(9)13)11(15)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGXHCUWBVZHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=C(C(=CC=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclobutyl-3-fluoro-2-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-fluoro-2-iodobenzoic acid with an appropriate amine under amide coupling conditions.

    Cyclobutyl Group Introduction: The cyclobutyl group can be introduced through a nucleophilic substitution reaction, where a cyclobutyl halide reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclobutyl-3-fluoro-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-Cyclobutyl-3-fluoro-2-iodobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-3-fluoro-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and reported applications of N-Cyclobutyl-3-fluoro-2-iodobenzamide with its analogs:

Compound Name Substituents Molecular Weight Key Functional Groups Reported Applications/Findings
This compound Cyclobutyl-N, 3-F, 2-I ~375.56 (est.) Iodine, Fluorine, Cyclobutylamide Potential radiopharmaceutical precursor
N-(2-Diethylaminoethyl)-4-iodobenzamide (BZA) Diethylaminoethyl-N, 4-I ~372.25 Iodine, Tertiary amine Melanoma imaging agent (81% sensitivity)
N-(3-Chloro-2-fluorophenyl)-2-iodobenzamide 3-Cl, 2-F, 2-I 375.56 Iodine, Chlorine, Fluorine Pharmaceutical intermediate
N-(3-Acetylphenyl)-2-chloro-5-iodobenzamide 3-Acetyl, 2-Cl, 5-I 399.61 Iodine, Chlorine, Acetyl Synthetic intermediate
N-(3-Cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide 3-CN, 4-F, 5-F, 2-I 414.12 Iodine, Fluorine, Cyano High polarity; 3D structural studies
N-(4-Amino-2-methoxyphenyl)-2-iodobenzamide 4-NH₂, 2-OCH₃, 2-I ~385.18 (est.) Iodine, Amino, Methoxy Undisclosed; potential bioactive agent

Key Comparative Insights

Iodine Positioning and Radiopharmaceutical Potential
  • BZA (N-(2-Diethylaminoethyl)-4-iodobenzamide) demonstrated high tumor specificity in melanoma imaging due to its iodine-123 labeling and tertiary amine group, which enhances biodistribution .
Halogen Substitution Effects
  • Fluorine vs. Chlorine : Fluorine’s electronegativity increases metabolic stability and lipophilicity compared to chlorine. For example, N-(3-Chloro-2-fluorophenyl)-2-iodobenzamide may exhibit higher reactivity in nucleophilic substitutions than fluorine-dominated analogs.
  • Cyclobutyl vs. This could impact binding affinity to biological targets.
Functional Group Diversity
  • The cyano group in N-(3-Cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide increases polarity, which may enhance solubility in aqueous media but reduce membrane permeability. Conversely, the acetyl group in N-(3-Acetylphenyl)-2-chloro-5-iodobenzamide could facilitate metabolic oxidation.

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